molecular formula C7H5Cl2N3 B1396427 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1192711-71-9

2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1396427
M. Wt: 202.04 g/mol
InChI Key: QOEYSTWXKJBVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a part of a newly synthesized series of pyrrolo[2,3-d]pyrimidine derivatives .


Synthesis Analysis

The synthesis of this compound involves the design and creation of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 using a microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine” can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

This compound undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 202.04 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Application 1: Anticancer Research

  • Summary of Application : This compound has been used in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives for anticancer research .
  • Methods of Application : The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . All compounds were tested in vitro against seven selected human cancer cell lines .
  • Results or Outcomes : Compounds 14a, 16b, and 18b were found to be the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

Application 2: Biochemical Reagent

  • Summary of Application : This compound is used as a biochemical reagent in life science related research .
  • Results or Outcomes : The outcomes can also vary widely depending on the specific research context. In general, the use of this compound as a biochemical reagent can facilitate a wide range of scientific investigations and contribute to the advancement of knowledge in the life sciences .

Application 3: Manufacture of Tofacitinib Citrate

  • Summary of Application : This compound is used in the manufacture of Tofacitinib citrate , a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.
  • Methods of Application : The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .
  • Results or Outcomes : The outcome of this application is the production of Tofacitinib citrate, a medication that has been approved for use in various inflammatory conditions .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Future Directions

The compound has shown promising results in in vitro anticancer studies . Future research could focus on further exploring its potential in cancer treatment, particularly its effects on different types of cancer cells and its mechanism of action .

properties

IUPAC Name

2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-3-2-4-5(8)11-7(9)12-6(4)10-3/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEYSTWXKJBVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718260
Record name 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

1192711-71-9
Record name 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Citations

For This Compound
1
Citations
H Tan, Y Liu, C Gong, J Zhang, J Huang… - European Journal of …, 2021 - Elsevier
Focal adhesion kinase (FAK) is a ubiquitous intracellular non-receptor tyrosine kinase, which is involved in multiple cellular functions, including cell adhesion, migration, invasion, …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.